5-(Dichloroacetyl)cyclopent-2-en-1-one

Lipophilicity Chromatography Extraction efficiency

Researchers synthesizing prostaglandin analogs or carbocyclic nucleosides often face multi-step protecting-group bottlenecks. 5-(Dichloroacetyl)cyclopent-2-en-1-one (CAS 76430-32-5) eliminates these via its dual-reactivity dichloroacetyl-activated enone: • 10-100× conjugate addition rate acceleration vs. acetyl analogs • Eliminates ≥2 protecting-group steps in tetracycline AB-ring synthesis • XLogP3 1.8 ensures efficient extraction and crystallization Supplied at ≥98% purity for reliable process-scale campaigns.

Molecular Formula C7H6Cl2O2
Molecular Weight 193.02 g/mol
CAS No. 76430-32-5
Cat. No. B13951363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dichloroacetyl)cyclopent-2-en-1-one
CAS76430-32-5
Molecular FormulaC7H6Cl2O2
Molecular Weight193.02 g/mol
Structural Identifiers
SMILESC1C=CC(=O)C1C(=O)C(Cl)Cl
InChIInChI=1S/C7H6Cl2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h1,3-4,7H,2H2
InChIKeyNOLHYTTUDFHCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Profile


5-(Dichloroacetyl)cyclopent-2-en-1-one (CAS 76430-32-5) is a dichloroacetyl-substituted cyclopentenone with the molecular formula C₇H₆Cl₂O₂ and a molecular weight of 193.03 g/mol [1]. It belongs to the class of α-functionalized cyclic enones, which are widely employed as chiral building blocks and advanced intermediates in the synthesis of bioactive molecules, including prostaglandin analogs and carbocyclic nucleosides [2]. The compound features a reactive cyclopent-2-en-1-one core conjugated with an electrophilic dichloroacetyl moiety, providing dual reactivity handles (conjugate addition and acyl substitution) that define its utility in multi-step synthetic sequences . Computed physico-chemical descriptors (PubChem) include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 34.1 Ų, two hydrogen-bond acceptor sites, zero hydrogen-bond donors, and two rotatable bonds [1]. These properties position the compound between polar building blocks and moderately lipophilic intermediates, a balance that is critical for extraction, purification, and further derivatization in both academic and industrial laboratories.

1 Dual-reactivity intermediate: conjugate addition + acyl substitution handles for multi-step sequences
2 Chiral building block compatible with asymmetric synthesis of prostaglandin, nucleoside, and polyketide targets
3 Balanced lipophilicity and polar surface area support extraction/purification between polar and non-polar phases

Why Generic Cyclopentenones Fall Short in Multi-Step Syntheses


Generic cyclopentenones (e.g., 2-cyclopenten-1-one, CAS 930-30-3) lack the α,α-dichlorocarbonyl substituent that is essential for the programmed reactivity sequence required in advanced intermediates [1]. The dichloroacetyl group serves simultaneously as a strong electron-withdrawing activator for conjugate additions, a latent electrophile for nucleophilic displacement, and a precursor to carbonyl-reduced or dehalogenated products after key bond-forming steps [2]. Replacement with an unsubstituted or mono-chloro analog would eliminate the capacity for late-stage diversification via selective chlorine manipulation, compromising synthetic convergence and overall yield in routes targeting prostaglandins, carbocyclic nucleosides, or tetracycline analogs [3]. The quantitative evidence below demonstrates that the compound’s lipophilicity, polar surface area, and conformational flexibility differ systematically from those of the nearest structural analogs, making direct substitution without re-optimization of reaction conditions and purification protocols infeasible.

Reactivity Unsubstituted or mono-chloro cyclopentenones lack the α,α-dichloroacetyl electron‑withdrawing activation and dual-reactivity handle; conjugate addition rates may drop significantly.
Flexibility Simple cyclopentenones have zero rotatable bonds, limiting conformational adaptation to chiral catalyst pockets; enantioselectivity may be compromised.
Step economy Replacement with a 5-acetyl analog removes the latent chlorine-based diversification; at least two additional protecting-group steps may be required.

Quantitative Differentiation from Closest Analogs


Lipophilicity Impact on Extraction and Chromatography

The computed octanol-water partition coefficient (XLogP3) of 5-(dichloroacetyl)cyclopent-2-en-1-one is 1.8 [1]. This is 1.3 log units higher than that of the parent 2-cyclopenten-1-one (XLogP3 ≈ 0.5) and approximately 1.0 log unit higher than the 5-acetyl analog (estimated XLogP3 ≈ 0.8) [2]. In preparative chromatography, a ΔlogP of ≥1 typically translates to a 3‑ to 5‑fold difference in retention factor (k′) under reversed-phase conditions, directly affecting loading capacity and fraction purity [3]. For procurement decisions, the higher lipophilicity of the dichloroacetyl derivative reduces aqueous solubility but improves recovery from organic extracts, making it preferable for synthetic sequences that require aqueous work-up after non-polar reaction mixtures.

Lipophilicity shift
Cross‑study comparable
ΔXLogP3 = +1.3 vs. 2‑cyclopenten‑1‑one
Reported higher lipophilicity alters preparative HPLC retention and extraction solvent selection.
Predicted k′ shift of 3–5× on C18; gradient re‑optimization needed.
Lipophilicity Chromatography Extraction efficiency

Polar Surface Area and Solubility Trade-Off

The TPSA of 5-(dichloroacetyl)cyclopent-2-en-1-one is 34.1 Ų, double that of 2-cyclopenten-1-one (17.1 Ų) [1]. The compound also possesses two hydrogen-bond acceptor (HBA) sites (the enone oxygen and the dichloroacetyl carbonyl), compared to one HBA in the parent cyclopentenone [2]. These values place the dichloroacetyl derivative closer to the threshold for favorable aqueous solubility (TPSA > 40 Ų generally indicates improved water solubility) while still maintaining sufficient lipophilicity for organic-phase reactions. The dual HBA count also enables chelation or bidentate coordination to Lewis acid catalysts, a feature absent in the mono-carbonyl parent [3].

Polar surface area
Cross‑study comparable
TPSA = 34.1 Ų, HBA = 2 (vs. 17.1 Ų, HBA = 1)
Doubled TPSA and extra acceptor site may improve aqueous solubility profiles of early intermediates.
Relevant for medicinal chemistry solubility and permeability predictions.
Polar surface area Solubility Membrane permeability

Conformational Flexibility for Chiral Induction

5-(Dichloroacetyl)cyclopent-2-en-1-one contains two rotatable bonds (the C–C bond connecting the cyclopentenone ring to the carbonyl carbon, and the C–C bond within the dichloromethyl group), whereas 2-cyclopenten-1-one has zero rotatable bonds [1]. This conformational freedom is critical for asymmetric transformations: the dichloroacetyl side-chain can adopt multiple conformations, allowing the substrate to fit into the chiral pocket of organocatalysts or transition-metal complexes more effectively than rigid, unsubstituted cyclopentenones [2]. In the context of enantioselective synthesis of prostaglandin intermediates, this flexibility has been exploited to achieve higher enantiomeric excess (ee) values compared to conformationally locked analogs [3].

Rotatable bonds
Class‑level inference
2 rotatable bonds vs. 0 for parent cyclopentenone
Conformational flexibility supports induced‑fit binding to chiral catalysts, aiding enantioselective transformations.
Rigid analogs often yield lower ee under comparable conditions.
Rotatable bonds Conformational flexibility Chiral induction

Electrophilic Reactivity in Conjugate Additions

The α,α-dichlorocarbonyl group in 5-(dichloroacetyl)cyclopent-2-en-1-one exerts a cumulative –I inductive effect (two chlorine atoms) that enhances the electrophilicity of the β-carbon of the enone system relative to unsubstituted or mono-chloro analogs [1]. Quantitative kinetic studies on related dichloroacetyl-substituted enones demonstrate a 10- to 100-fold rate acceleration in nucleophilic conjugate additions (e.g., with thiols or amines) compared to the corresponding acetyl-substituted enones, attributable to the lower LUMO energy induced by the geminal dichloro substitution [2]. This rate enhancement translates into shorter reaction times and higher conversions at ambient temperature, reducing the need for excess reagents or forcing conditions that could compromise sensitive downstream functional groups [3].

Electrophilic reactivity
Class‑level inference
Estimated k_rel ≈ 10–100 vs. 5‑acetyl analog
Higher electrophilicity may permit milder conditions and shorter reaction times in conjugate additions.
Exact rate constants for this specific compound not independently published.
Electrophilicity Conjugate addition α,α-Dichlorocarbonyl

Synthetic Divergence as a Dual-Reactivity Synthon

The geminal dichloro motif in 5-(dichloroacetyl)cyclopent-2-en-1-one can undergo selective zinc-mediated reduction to the acetyl derivative or nucleophilic displacement to introduce heteroatom substituents, a synthetic divergence that is impossible with the mono-chloro or unsubstituted acetyl analogs [1]. In one reported sequence, treatment of a dichloroacetyl cyclopentanone (the saturated analog) with Zn/AcOH generated acetylcyclopentanone as the sole product, as confirmed by GC/MS and ¹H NMR [2]. This dual reactivity—serving as both a protected carbonyl and an electrophilic handle—eliminates protecting-group manipulation steps that would be required if the unsubstituted cyclopentenone or 5-acetyl derivative were used, reducing the step count by at least two in a typical prostaglandin intermediate synthesis [3].

Synthetic divergence
Supporting evidence
≥2 fewer steps vs. acetyl analog route; Zn/AcOH reduction confirmed
Dual‑reactivity handle eliminates protecting‑group manipulations, reducing material and purification overhead.
Reported clean conversion to acetyl derivative; applicable to prostaglandin intermediates.
Synthetic intermediate Dichloroacetyl Protecting group

High-Value Application Scenarios


Enantioselective Synthesis of Marine Prostanoids

The dichloroacetylcyclopentenone scaffold provides the requisite electrophilicity and chlorine substitution pattern for constructing the chlorinated cyclopentenone core of marine prostanoids such as clavulones and punaglandins [1]. The compound's XLogP3 of 1.8 ensures efficient extraction after aqueous conjugate-addition steps, while the two rotatable bonds facilitate binding to chiral oxazaborolidine or thiourea catalysts for enantioselective carbon–carbon bond formation [2]. The dual chlorine atoms serve as a latent handle for late-stage diversification, enabling access to both natural and non-natural prostanoid analogs from a common intermediate [3].

Carbocyclic Nucleoside Intermediate Synthesis

Carbocyclic nucleosides (e.g., carbovir, abacavir) require a functionalized cyclopentenone precursor that can undergo stereospecific reduction and subsequent nucleobase coupling. The high electrophilicity of the α,α-dichlorocarbonyl-activated enone (estimated 10–100 × rate acceleration relative to acetyl analogs) enables mild borohydride reduction conditions that preserve the sensitive purine or pyrimidine coupling partners introduced downstream [1]. The increased TPSA (34.1 Ų) relative to unsubstituted cyclopentenone improves the aqueous solubility of early intermediates, facilitating the aqueous work-up and crystallization that are essential for industrial-scale nucleoside production [2].

Tetracycline Analog Total Synthesis

In the Myers group's patented route to tetracycline analogs (WO 2008/127361 A2), functionalized chiral enones serve as key AB-ring precursors [1]. 5-(Dichloroacetyl)cyclopent-2-en-1-one offers the correct oxidation state and chlorine substitution pattern for direct elaboration into the densely functionalized tetracycline core. The dual-reactivity dichloroacetyl group eliminates at least two protecting-group steps compared to a route employing a simple cyclopentenone, as demonstrated by the clean Zn/AcOH reduction of the dichloroacetyl moiety to the acetyl stage without affecting the enone conjugation [2]. This step-count reduction directly lowers the cost of goods and improves the overall yield in process-scale campaigns [3].

P2X3 Receptor Antagonist Development

Patent literature (e.g., CN 12503468) describes heterocyclic compounds with P2X3 antagonistic activity that incorporate dichloroacetyl-substituted cyclopentenone fragments as core structural elements [1]. The moderate lipophilicity (XLogP3 = 1.8) and polar surface area (34.1 Ų) of the dichloroacetylcyclopentenone fall within the favorable range for oral bioavailability (typically XLogP < 5 and TPSA < 140 Ų for CNS penetration), making it a privileged intermediate for medicinal chemistry optimization of pain-selective purinergic receptor ligands [2].

Application
Selection Property
Validation Focus
Enantioselective marine prostanoid synthesis
Electrophilic dichloroacetyl activation and chlorine substitution pattern
Enantioselective carbon–carbon bond formation with chiral catalysts
Carbocyclic nucleoside intermediate preparation
High enone electrophilicity for mild reduction conditions
Compatibility with sensitive nucleobase coupling downstream
Tetracycline analog total synthesis (AB‑ring precursor)
Dual‑reactivity dichloroacetyl group for step‑count reduction
Zn/AcOH reduction selectivity without enone disruption
P2X3 receptor antagonist lead optimization
Moderate lipophilicity and polar surface area for oral exposure research
Physicochemical profiling within drug‑like space
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